REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].[C:4]1([OH:10])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH2:11]=[O:12]>CO>[C:4]1([OH:10])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:1][N:2]([CH2:7][C:6]1[CH:5]=[CH:4][CH:9]=[CH:8][C:11]=1[OH:12])[CH3:3]
|
Name
|
|
Quantity
|
0.45 kg
|
Type
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reactant
|
Smiles
|
CNC
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Name
|
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0.3 kg
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
3.1 kg
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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After distilling off methanol and water in vacuo, 1.551 kg of a mixture which
|
Type
|
CUSTOM
|
Details
|
0.242 kg of phenol, 0.605 kg of o-dimethylaminomethylphenol, 0.030 kg of p-dimethylaminomethylphenol, 0.302 kg of bis- and tris-dimethylaminomethylphenol and 0.392 kg of condensation
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Type
|
CUSTOM
|
Details
|
resinification products was obtained
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC1=C(C=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |